isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
Description
Isoquinolin-4-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist (SCRA) analog characterized by an isoquinolinyl moiety substituted at the 4-position, coupled with a 5-fluoropentyl chain on the indole nitrogen. This structural configuration distinguishes it from other SCRAs, such as quinolinyl-substituted analogs like 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), which exhibit differing pharmacological and chromatographic properties . The compound’s design leverages fluorinated alkyl chains to enhance lipid solubility and metabolic stability, common strategies in SCRA development to mimic Δ9-tetrahydrocannabinol (THC) effects .
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-10-4-5-11-21(19)26)23(27)28-22-15-25-14-17-8-2-3-9-18(17)22/h2-5,8-11,14-16H,1,6-7,12-13H2 |
InChI Key |
XKNJEXJJFATFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Alkylation
A foundational method involves sequential esterification and alkylation:
- Indole-3-carboxylic acid activation : Treating indole-3-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride intermediate.
- Esterification with isoquinolin-4-ol : Reacting the acyl chloride with isoquinolin-4-ol in anhydrous dichloromethane (DCM) yields isoquinolin-4-yl indole-3-carboxylate.
- N-Alkylation : Introducing the 5-fluoropentyl group via nucleophilic substitution using 1-fluoro-5-iodopentane and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C completes the synthesis.
Key Data :
Palladium-Catalyzed Carbonylation
One-Pot Carbonylation of Phenethylamines
A patent by Kazuhiko Orito et al. (CN101250157B) describes palladium-catalyzed carbonylation for synthesizing isoquinolinone precursors:
- Substrate preparation : 2-Phenethylamine derivatives are treated with carbon monoxide (CO) under 3 atm pressure.
- Cyclization : Pd(OAc)₂ (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) facilitate intramolecular cyclization to form 3,4-dihydro-1-isoquinolinone.
- Oxidation : Manganese dioxide (MnO₂) oxidizes the dihydroisoquinolinone to isoquinolin-4-ol.
Advantages :
Catalytic Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Fluorinated Chains
The 5-fluoropentyl sidechain is introduced via Suzuki coupling:
- Borylation : 1-Bromo-5-fluoropentane reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
- Cross-coupling : The boronated intermediate couples with iodinated indole at position 1 using Pd(PPh₃)₄ and NaHCO₃ in tetrahydrofuran (THF).
Optimized Conditions :
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents (CN108467393B) highlight continuous flow systems for improved efficiency:
- Reactor setup : Tubular reactor with in-line IR monitoring.
- Parameters :
- Residence time: 12 minutes.
- Temperature gradient: 60°C (alkylation) → 120°C (esterification).
- Output : 1.2 kg/hr with 99.8% conversion.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its interaction with biological receptors, particularly cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate to these receptors can modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Quinolinyl vs. Isoquinolinyl Moieties
The primary distinction between isoquinolin-4-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate and its analogs lies in the heterocyclic core. For example:
- 5F-PB-22 (quinolin-8-yl analog): The nitrogen atom in the quinoline ring is positioned at the 1- and 8-positions, creating a planar structure with distinct electronic properties.
- Isoquinolin-4-yl analog: The isoquinoline nitrogen is at the 2-position, resulting in a bent geometry that alters receptor-binding interactions and chromatographic retention .
These structural differences influence receptor affinity and metabolic pathways. While 5F-PB-22 is a potent CB1/CB2 agonist, isoquinolinyl derivatives may exhibit variable efficacy due to steric hindrance or altered hydrogen-bonding capacity .
Chromatographic Behavior
Liquid chromatography (LC) studies reveal significant retention time differences between isoquinolinyl- and quinolinyl-substituted SCRAs:
| Compound Group | Substituent Position | Retention Time (min) | Structural Feature |
|---|---|---|---|
| Group A (e.g., 7, 10, 11) | Isoquinolin-4-yl | Shorter (~8–10) | Compact, sterically hindered |
| Group B (e.g., 8, 9) | Isoquinolin-1-yl | Longer (~12–14) | Extended, linear side chains |
| 5F-PB-22 | Quinolin-8-yl | Intermediate (~11) | Planar, high lipophilicity |
Data adapted from LC–MS/PDA analyses .
Group A compounds (including the 4-substituted isoquinolinyl analog) elute faster due to reduced hydrophobic surface area, while Group B’s extended side chains increase interaction with stationary phases .
Pharmacological and Metabolic Profiles
- Receptor Affinity: 5F-PB-22 exhibits high CB1 receptor binding (Ki ≈ 0.5–1.2 nM), whereas isoquinolinyl analogs may show reduced potency due to suboptimal alignment with receptor pockets .
- Metabolic Stability: The 5-fluoropentyl chain in both compounds resists oxidative degradation, but isoquinolinyl derivatives may undergo faster glucuronidation due to accessible hydroxylation sites .
Analytical Differentiation
LC–MS and LC–PDA are critical for distinguishing positional isomers:
- 5F-PB-22 vs. Isoquinolin-4-yl analog: Distinct UV spectra (quinolinyl: λmax = 220 nm; isoquinolinyl: λmax = 235 nm) and mass fragmentation patterns (e.g., m/z 335 for 5F-PB-22 vs. m/z 337 for isoquinolinyl) enable unambiguous identification .
Q & A
Basic: What analytical methods are recommended for structural characterization of isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate and its isomers?
Answer:
Liquid chromatography coupled with photodiode array detection (LC-PDA) and mass spectrometry (LC-MS) are primary methods for structural differentiation. For example, isomers with hydroxy groups at different positions on the quinoline/isoquinoline ring (e.g., 8IQ vs. 7IQ isomers) exhibit distinct retention times due to structural compactness or elongation. Group A isomers (e.g., 10, 11, 7) with compact geometries (angular alignment of substituents) elute faster, while Group B isomers (e.g., 8, 9) with extended structures show longer retention . Gas chromatography (GC) further supports this by categorizing isomers based on intramolecular interactions between the 5-fluoropentyl chain and the heteroaromatic ring .
Basic: How do substituent positions on the isoquinoline ring influence chromatographic retention times?
Answer:
The proximity of the hydroxy group to the quinoline/isoquinoline ring's C4a/C8a atoms determines retention. For Group A isomers (e.g., 4IQ, 5IQ), the hydroxy group is closer to these atoms, creating steric hindrance and compact geometries that reduce retention. In contrast, Group B isomers (e.g., 6IQ, 7IQ) have hydroxy groups farther from C4a/C8a, leading to extended conformations and stronger interactions with the stationary phase, increasing retention . Computational modeling (e.g., MMFF94 force field) confirms these structural differences, validating experimental observations .
Advanced: How can researchers resolve data contradictions arising from co-eluting isomers in chromatographic analysis?
Answer:
Co-elution challenges require orthogonal analytical strategies:
- Multi-dimensional chromatography : Combine LC-MS with GC or HPLC using different column chemistries (e.g., C18 vs. phenyl-hexyl).
- Isotopic labeling : Introduce deuterated analogs to track specific isomers.
- Computational validation : Use molecular dynamics simulations (e.g., PCModel) to predict retention behaviors based on energy-minimized structures .
- NMR spectroscopy : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks by analyzing spin-spin couplings or nuclear Overhauser effects .
Advanced: What methodologies optimize the synthesis of this compound derivatives?
Answer:
Modern synthesis employs computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy intermediates and transition states. For example, the ICReDD framework integrates quantum mechanics with experimental feedback loops to screen reaction conditions (e.g., solvent polarity, catalyst loading) and minimize trial-and-error approaches . Key steps include:
- Retrosynthetic analysis : Fragment the target molecule into accessible precursors (e.g., 5-fluoropentyl indole intermediates).
- Kinetic control : Adjust temperature and stoichiometry to favor desired regioisomers.
- In-line analytics : Use real-time LC-MS monitoring to terminate reactions at optimal yields .
Advanced: How should experimental design address variability in isomer separation protocols?
Answer:
Statistical design of experiments (DoE) is critical:
- Factorial design : Test factors like mobile phase composition (acetonitrile/water ratios), pH, and column temperature to identify significant variables .
- Response surface methodology (RSM) : Optimize resolution and run time by modeling interactions between factors.
- Robustness testing : Validate methods under stressed conditions (e.g., ±10% organic modifier) to ensure reproducibility .
Example: A Plackett-Burman design reduced the number of LC trials by 50% while achieving baseline separation of 10 isomers .
Advanced: What computational tools predict the physicochemical properties of fluorinated indole derivatives?
Answer:
- Molecular docking : Assess binding affinities to cannabinoid receptors (e.g., CB1/CB2) using AutoDock Vina or Schrödinger Suite.
- QSAR models : Correlate substituent positions (e.g., fluorine substitution on pentyl chain) with logP, solubility, and metabolic stability .
- Density functional theory (DFT) : Calculate electron distribution and dipole moments to explain chromatographic retention trends .
- Machine learning : Train models on datasets of retention times and structural descriptors (e.g., molecular weight, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
